![molecular formula C17H24N2O2 B5187666 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide](/img/structure/B5187666.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide, also known as JNJ-5207852, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the kappa opioid receptor (KOR). KORs are involved in the regulation of pain, stress, and mood, and their activation has been linked to the development of addiction and withdrawal symptoms.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects, including the reduction of pain sensitivity, the attenuation of stress-induced behaviors, and the modulation of reward pathways in the brain. It has also been shown to have anxiolytic properties and to reduce the symptoms of withdrawal associated with opioid use.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has several advantages for use in laboratory experiments, including its high selectivity for KORs and its ability to cross the blood-brain barrier. However, its limited solubility in aqueous solutions and its potential for off-target effects must be taken into account when designing experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide. These include investigating its potential use as a treatment for other conditions, such as depression and post-traumatic stress disorder, as well as further elucidating its mechanism of action and potential side effects. Additionally, the development of more potent and selective KOR antagonists could lead to the development of more effective therapies for addiction and pain management.
Méthodes De Synthèse
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide involves the reaction of 3-isopropenylphenylacetic acid with isobutylamine, followed by the addition of morpholine and the subsequent formation of the carboxamide. The final product is obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide has been extensively studied for its potential use as a therapeutic agent for a variety of conditions, including chronic pain, inflammation, and anxiety disorders. It has also been investigated as a potential treatment for addiction and withdrawal symptoms associated with opioid use.
Propriétés
IUPAC Name |
N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)14-6-5-7-15(12-14)17(3,4)18-16(20)19-8-10-21-11-9-19/h5-7,12H,1,8-11H2,2-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKXFGYQDUYYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)
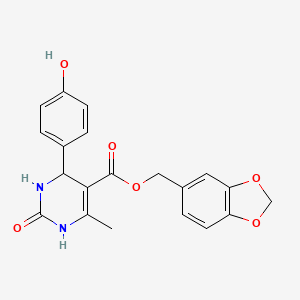

![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)
![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)
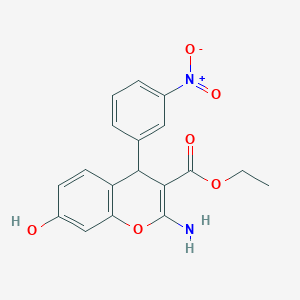

![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)
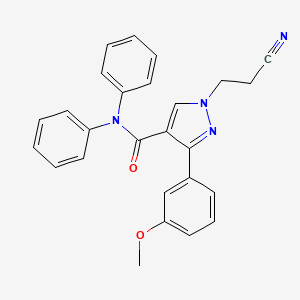
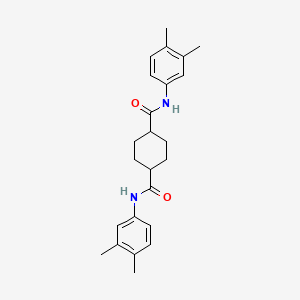
![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)
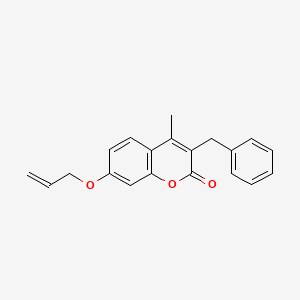
![2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine](/img/structure/B5187701.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)